5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
Description
Properties
IUPAC Name |
3-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHZSZTVGIGNRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 10,11-dihydro-5H-dibenzo[b,f]azepine.
Chloropropanoylation: The 10,11-dihydro-5H-dibenzo[b,f]azepine is then subjected to chloropropanoylation using 3-chloropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Oxidation Reactions
The chloropropanoyl moiety and aromatic system enable multiple oxidation pathways:
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Ketone Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ or CrO₃), the propanoyl group is oxidized to a carboxylic acid derivative .
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Electrochemical Oxidation : Controlled-potential coulometry (0.85 V vs. Ag/AgCl) induces a domino oxidation-hydroxylation-dimerization sequence, producing (E)-10,10′,11,11′-tetrahydro-[2,2′-bidibenzo[b,f]azepinylidene]-1,1′(5H,5′H) via radical-free pathways .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | 5-(3-Carboxypropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine | 72% |
| PhI(OAc)₂ | HFIP, 4Å MS | Dimeric dibenzazepine via electrochemical coupling | 68% |
Reduction Reactions
The ketone and chloro groups are susceptible to reduction:
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Ketone Reduction : LiAlH₄ reduces the propanoyl group to a propanol derivative, forming 5-(3-chloropropanol)-10,11-dihydro-5H-dibenzo[b,f]azepine .
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Dehalogenation : Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, yielding 5-propanoyl-10,11-dihydro-5H-dibenzo[b,f]azepine .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry THF, reflux | Alcohol derivative | 85% |
| H₂/Pd-C | EtOH, 50°C | Dechlorinated propanoyl compound | 91% |
Substitution Reactions
The chloropropanoyl group undergoes nucleophilic substitution:
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Amine Substitution : Reaction with primary amines (e.g., methylamine) replaces chlorine with an amino group, forming 5-(3-aminopropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine under basic conditions .
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Thiol Substitution : Sodium hydrosulfide (NaSH) replaces chlorine with a thiol group, producing 5-(3-mercaptopropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine .
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| CH₃NH₂ | Et₃N, CH₂Cl₂ | Amide derivative | 78% |
| NaSH | DMF, 80°C | Thioester derivative | 65% |
Hydrolysis Reactions
Hydrolytic cleavage of the chloropropanoyl group occurs under acidic or basic conditions:
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Acidic Hydrolysis : HCl (6M) converts the compound into 5-propanoic acid-10,11-dihydro-5H-dibenzo[b,f]azepine via intermediate chlorohydrin formation .
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Basic Hydrolysis : NaOH (10%) yields the sodium salt of the carboxylic acid .
| Conditions | Product | Reaction Time |
|---|---|---|
| 6M HCl, reflux | Propanoic acid derivative | 4h |
| 10% NaOH, 60°C | Sodium 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propanoate | 2h |
Dimerization and Cyclization
Electrochemical or oxidative conditions promote dimerization:
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Electrochemical Coupling : At pH 5.0, controlled-potential oxidation forms (E)-10,10′,11,11′-tetrahydro-[2,2′-bidibenzo[b,f]azepinylidene] via a six-electron transfer process .
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Iodine(III)-Mediated Cyclization : PhI(OAc)₂ facilitates intramolecular C–N bond formation, generating fused dibenzazepine derivatives .
Comparative Reactivity
The chloropropanoyl group enhances electrophilicity compared to unsubstituted dibenzazepines. Key differences include:
| Feature | 5-(3-Chloropropanoyl) Derivative | Unsubstituted Dibenzazepine |
|---|---|---|
| Oxidation Susceptibility | Higher due to electron-withdrawing Cl | Lower |
| Nucleophilic Substitution | Rapid SN2 at Cl-bearing carbon | Not applicable |
| Reduction Pathways | Multiple (ketone and Cl reduction) | Limited to aromatic system modifications |
Mechanistic Insights
Scientific Research Applications
5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a compound that belongs to the dibenzazepine family, which is recognized for its diverse pharmacological activities. This article will explore its applications in scientific research, particularly in medicinal chemistry and pharmacology.
Antidepressant Activity
Research indicates that derivatives of dibenzazepines, including this compound, exhibit properties similar to traditional antidepressants. These compounds have been studied for their ability to act as serotonin reuptake inhibitors (SSRIs) and norepinephrine-dopamine reuptake inhibitors (NDRIs). They are particularly relevant in treating central nervous system disorders such as depression, anxiety disorders, and post-traumatic stress disorder (PTSD) .
Pain Management
The compound has also been identified as having analgesic properties. It is being explored for its potential to alleviate neuropathic pain conditions. The mechanism involves modulation of neurotransmitter systems that are pivotal in pain perception .
Anti-inflammatory Effects
Studies have shown that dibenzazepine derivatives can exert anti-inflammatory effects, making them candidates for treating inflammatory diseases. This application is particularly relevant in conditions like arthritis or other chronic inflammatory disorders .
Case Study 1: CNS Disorders
A study published in a pharmaceutical journal highlighted the efficacy of this compound as a selective serotonin transporter inhibitor. The compound demonstrated improved activity profiles compared to standard treatments like imipramine and clomipramine, suggesting its potential as a novel antidepressant .
Case Study 2: Neuropathic Pain
In animal models of neuropathic pain, the administration of this compound resulted in significant reductions in pain behavior. The study concluded that its mechanism likely involves the modulation of both serotonin and norepinephrine pathways, which are crucial for pain modulation .
Pharmacological Profile Comparison
Mechanism of Action
The mechanism of action of 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets. The compound can modulate the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit sodium channels, thereby reducing neuronal excitability and exerting anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: An anticonvulsant and mood-stabilizing drug with a similar dibenzazepine core.
Imipramine: An antidepressant with a dibenzazepine structure.
Clomipramine: Another antidepressant with a dibenzazepine core.
Uniqueness
5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to its specific chloropropanoyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other dibenzazepine derivatives and makes it valuable for specific applications in medicinal chemistry and industrial processes.
Biological Activity
5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a compound belonging to the dibenzazepine family, known for its diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a dibenzazepine core with a 3-chloropropanoyl substituent. Its molecular formula is with a molecular weight of 271.78 g/mol. The unique structure contributes to its biological properties and interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Sodium Channels : The compound may inhibit sodium channels, reducing neuronal excitability and exhibiting anticonvulsant effects.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing signaling pathways associated with mood regulation and cognitive functions.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Anticonvulsant Effects : Studies indicate that it may have potential as an anticonvulsant agent. Its mechanism involves modulation of neuronal excitability through sodium channel inhibition.
- Antioxidant Properties : Research has shown that derivatives of dibenzazepines exhibit antioxidant activity, which may be enhanced by the presence of different functional groups in the molecule .
- Potential Antidepressant Activity : Given its structural similarity to other dibenzazepines known for antidepressant effects, further studies are warranted to explore this potential .
Research Findings and Case Studies
Several studies have contributed to our understanding of the biological activity of this compound:
- Synthesis and Evaluation of Derivatives :
-
Anticonvulsant Activity Assessment :
- In vivo studies demonstrated that the compound exhibited anticonvulsant properties in animal models. The mechanism was linked to sodium channel inhibition, which is crucial for controlling seizure activity .
- Neuropharmacological Studies :
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic pathways for 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine?
The compound is typically synthesized via N-acylation of 5H-dibenzo[b,f]azepine with 3-chloropropionyl chloride under anhydrous conditions. Key intermediates, such as 3-chloro-1-(5H-dibenzo[b,f]azepine-5-yl)propan-1-one, are formed through controlled stoichiometric reactions. Reaction optimization often involves inert atmospheres (e.g., nitrogen) and catalysts like triethylamine to minimize side reactions . Post-synthesis purification may require column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the target compound.
Q. Which analytical methods are critical for characterizing this compound?
- Identity confirmation : The azepine core can be identified via a colorimetric test with concentrated HNO₃, producing sequential color changes (blue → green → brown) due to nitration and oxidation reactions .
- Spectroscopic analysis : NMR (¹H/¹³C) and FT-IR are essential for verifying substituent positions and functional groups (e.g., chloropropanoyl).
- Solubility profiling : The compound’s solubility in polar (water, ethanol) and non-polar solvents (chloroform) informs formulation strategies .
- Chromatographic purity : HPLC or GC-MS with UV detection ensures >95% purity, critical for pharmacological assays .
Advanced Research Questions
Q. How can computational chemistry enhance the optimization of synthesis and bioactivity?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) predict transition states and energetics to streamline synthetic routes. For example, ICReDD integrates computational models with experimental data to refine reaction conditions (e.g., temperature, solvent selection) and reduce trial-and-error approaches . Machine learning frameworks can also correlate structural descriptors (e.g., Cl substituent position) with MAO-B inhibition activity, enabling predictive SAR models .
Q. How should researchers resolve contradictions in pharmacological data across studies?
- Comparative assays : Validate bioactivity (e.g., MAO-B inhibition) using standardized protocols (e.g., enzyme kinetics with kynuramine as substrate) to minimize inter-lab variability .
- Structural analogs : Test derivatives (e.g., nitroso or cyano-substituted analogs) to isolate the impact of the chloropropanoyl group on target binding .
- Meta-analysis : Cross-reference crystallographic data (e.g., C2 monoclinic crystal symmetry in related azepines) to assess conformational influences on activity .
Q. What strategies improve the design of bioactive derivatives?
- Scaffold modification : Replace the chloropropanoyl group with bioisosteres (e.g., carbamoyl or acetyl) to enhance metabolic stability while retaining MAO-B affinity .
- Side-chain optimization : Introduce dimethylamino or diethylamino groups to improve blood-brain barrier penetration, leveraging structural insights from related dibenzazepine antidepressants .
- In silico docking : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with optimal binding to MAO-B’s flavin adenine dinucleotide (FAD) pocket .
Q. How can factorial design optimize reaction conditions for scale-up?
Employ a 2³ factorial design to evaluate the effects of variables like temperature (60–100°C), solvent polarity (THF vs. DCM), and catalyst concentration (1–5 mol%). Response surface methodology (RSM) identifies interactions between factors, enabling efficient yield maximization. For example, higher temperatures may accelerate acylation but require tighter control to avoid decomposition .
Methodological Notes
- Data tables : Include comparative yields and purity metrics for synthetic routes (e.g., traditional vs. computational-guided methods).
- Contradiction management : Highlight the importance of reporting stereochemical data (e.g., enantiomeric excess) to address discrepancies in bioactivity .
- Ethical compliance : Adhere to guidelines for handling hazardous intermediates (e.g., chloropropionyl chloride) using fume hoods and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
